molecular formula C7H14O2 B592203 4-Methylvaleric Acid Methyl-d3 Ester CAS No. 97632-11-6

4-Methylvaleric Acid Methyl-d3 Ester

Cat. No.: B592203
CAS No.: 97632-11-6
M. Wt: 133.205
InChI Key: KBCOVKHULBZKNY-HPRDVNIFSA-N
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Description

4-Methylvaleric Acid Methyl-d3 Ester is a stable isotope-labeled compound with the molecular formula C7H11D3O2 and a molecular weight of 133.203 . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylvaleric Acid Methyl-d3 Ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of an alcohol and a carboxylic acid . The reaction typically occurs under mild conditions and yields high purity ester products.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

4-Methylvaleric Acid Methyl-d3 Ester is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms (D3) provide a distinct signal in analytical techniques, allowing researchers to track the compound’s behavior and interactions within biological systems. This labeling helps elucidate molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylvaleric Acid Methyl-d3 Ester’s uniqueness lies in its stable isotope labeling, which provides distinct advantages in analytical and research applications. The deuterium labeling allows for precise tracking and quantification in complex biological and chemical systems, making it a valuable tool in scientific research.

Properties

CAS No.

97632-11-6

Molecular Formula

C7H14O2

Molecular Weight

133.205

IUPAC Name

trideuteriomethyl 4-methylpentanoate

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3

InChI Key

KBCOVKHULBZKNY-HPRDVNIFSA-N

SMILES

CC(C)CCC(=O)OC

Synonyms

4-Methylpentanoic Acid Methyl-d3 Ester;  Methyl-d3 4-Methylpentanoate;  Methyl-d3 4-Methylvalerate;  Methyl-d3 Isocaproate;  Methyl-d3 Isohexanoate

Origin of Product

United States

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